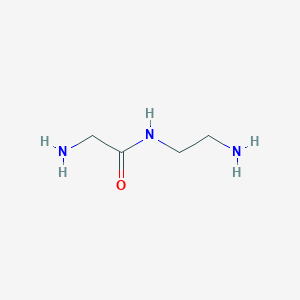
2-Amino-N-(2-aminoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(2-aminoethyl)acetamide is an organic compound with the molecular formula C4H10N2OThis compound is a versatile organic building block used in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-N-(2-aminoethyl)acetamide can be synthesized through the acylation of ethylenediamine with acetic anhydride. The reaction typically involves the following steps:
Reactants: Ethylenediamine and acetic anhydride.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The crude product is purified through recrystallization or distillation to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation processes. The reaction conditions are optimized for maximum yield and purity, and the product is often used as an intermediate in the synthesis of other chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(2-aminoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(2-aminoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(2-aminoethyl)acetamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its role in chemical reactions and biological processes. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylethylenediamine: Similar in structure but with different functional groups.
2-(Acetamido)ethylamine: Another related compound with similar applications.
Uniqueness
2-Amino-N-(2-aminoethyl)acetamide is unique due to its dual amino groups, which provide versatility in chemical reactions and applications. This makes it a valuable compound in various fields, including chemistry, biology, medicine, and industry .
Biologische Aktivität
2-Amino-N-(2-aminoethyl)acetamide, also known as N-(2-aminoethyl)acetamide, is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C4H10N2O
- Molecular Weight : 102.14 g/mol
- CAS Number : 84354-31-4
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound acts as a substrate or inhibitor for certain enzymatic reactions, influencing metabolic pathways.
Interaction with Enzymes
Research indicates that this compound can modulate the activity of several key enzymes involved in metabolic processes:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for cellular functions, leading to altered biochemical pathways.
- Receptor Modulation : The compound may also interact with specific receptors, affecting signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the concentration and specific bacterial target:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer cells):
- IC50 Value : Approximately 25.72 ± 3.95 μM was observed in flow cytometry assays, indicating a significant effect on cell viability and proliferation.
Case Studies and Research Findings
- Study on Apoptosis Induction :
-
In Vivo Tumor Suppression :
- In animal models, administration of this compound resulted in suppressed tumor growth, indicating its efficacy in a biological system beyond cell cultures.
- Mechanistic Insights :
Eigenschaften
CAS-Nummer |
84354-31-4 |
|---|---|
Molekularformel |
C4H11N3O |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
2-amino-N-(2-aminoethyl)acetamide |
InChI |
InChI=1S/C4H11N3O/c5-1-2-7-4(8)3-6/h1-3,5-6H2,(H,7,8) |
InChI-Schlüssel |
NFSGQYGMPDCEFD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















